Isothiazol-3(2H)-one

Antimicrobial Resistance CRE MRSA

Procure the unsubstituted isothiazol-3(2H)-one core (CAS 1003-07-2) as the essential starting point for structure-activity relationship (SAR) optimization. Substitution at the 2- and 5-positions profoundly differentiates antimicrobial spectra, MICs, and stability of commercial derivatives (MIT, CMIT, BIT, OIT). This versatile heterocyclic building block also enables synthesis of bioactive molecules with selective anticancer activity. Ensure reproducibility in biocide development or medicinal chemistry by sourcing high-purity core material.

Molecular Formula C3H3NOS
Molecular Weight 101.13 g/mol
CAS No. 1003-07-2
Cat. No. B092398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazol-3(2H)-one
CAS1003-07-2
Synonyms3-isothiazolone
Molecular FormulaC3H3NOS
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESC1=CSNC1=O
InChIInChI=1S/C3H3NOS/c5-3-1-2-6-4-3/h1-2H,(H,4,5)
InChIKeyMGIYRDNGCNKGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazol-3(2H)-one (CAS 1003-07-2): Core Scaffold for High-Potency Antimicrobial Analogues & Rational Procurement Guide


Isothiazol-3(2H)-one (CAS 1003-07-2) is the unsubstituted, monocyclic heterocyclic core of the isothiazolinone class of industrial biocides and antimicrobial agents. Its molecular formula is C₃H₃NOS with a molecular weight of 101.13 g/mol [1]. The compound serves primarily as the fundamental chemical scaffold from which a range of commercially and clinically relevant derivatives are synthesized, including methylisothiazolinone (MIT), chloromethylisothiazolinone (CMIT), benzisothiazolinone (BIT), and octylisothiazolinone (OIT) [2]. While the core molecule itself is a subject of research as a synthetic building block, its true industrial significance lies in the structure-activity relationship (SAR) and enhanced potency observed in its substituted analogues, which define its value proposition for scientific and industrial procurement [3].

Why Isothiazol-3(2H)-one Cannot Be Substituted with Other In-Class Biocides Without Performance or Stability Trade-offs


The isothiazolinone class of biocides is defined by significant performance divergence based on substitution at the 2- and 5- positions of the core isothiazol-3(2H)-one ring [1]. Generic substitution is not feasible because the unsubstituted core, N-methyl (MIT), N-methyl-5-chloro (CMIT), N-octyl (OIT), and benzo-fused (BIT) analogues exhibit profoundly different antimicrobial spectra, minimum inhibitory concentrations (MICs), stability profiles under varying pH conditions, and toxicological safety margins [2]. For instance, chlorination at the 5-position dramatically enhances antibacterial potency against drug-resistant pathogens, while N-alkylation alters lipophilicity and environmental persistence [3]. A selection based solely on the isothiazolinone class without specifying the precise substitution pattern would lead to unpredictable efficacy and potential formulation failure. The following quantitative evidence details these critical, non-interchangeable differences.

Quantitative Differentiation of Isothiazol-3(2H)-one Derivatives for Evidence-Based Selection


5-Chloro Substitution Drives >8000-Fold Increase in Antibacterial Potency Against CRE Pathogens vs. Meropenem Control

The unsubstituted isothiazol-3(2H)-one core exhibits minimal direct antimicrobial activity; however, strategic substitution, particularly with a chlorine atom at the 5-position, generates highly potent analogues. In a head-to-head study, the analogue 5a (5-chloroisothiazolone core with N-(4-chlorophenyl) substitution) demonstrated an MIC of <0.032 μg/mL against E. coli BL21 (NDM-1), a CRE strain. This is at least 8000-fold more potent than the carbapenem antibiotic Meropenem (MRM), which served as the positive control. Against a clinical isolate E. coli HN88, compound 5a was 2048-fold more potent than MRM [1].

Antimicrobial Resistance CRE MRSA Structure-Activity Relationship Isothiazolone Analogues

Comparative Antibacterial Spectrum: 5-Chloroisothiazolone Core Shows Superior Activity on MRSA vs. Vancomycin

The 5-chloro substituted isothiazol-3(2H)-one core is not only effective against Gram-negative CRE but also demonstrates potent activity against Gram-positive pathogens. An isothiazoloquinolone derivative (ACH-702) was compared directly to vancomycin in a murine thigh infection model. Treatment with ACH-702 resulted in a decrease in bacterial load (CFU/thigh) that was equal to or greater than that achieved with vancomycin, the standard-of-care for MRSA infections [1]. In vitro, the same compound displayed broad-spectrum activity against a panel of antibiotic-resistant Gram-positive strains, including MRSA, with MIC values in the low μg/mL range [2].

MRSA Bactericidal Spectrum of Activity Isothiazoloquinolone

pH-Dependent Hydrolytic Stability: A Class-Wide Liability That Mandates Careful Formulation Control

Isothiazolones as a class exhibit a pronounced instability at alkaline pH, a property that directly impacts formulation shelf-life and efficacy in end-use applications. Studies on Kathon biocides (a mixture of CMIT/MIT) show that while they are stable in acidic media, the active components degrade in alkaline solutions with half-lives of 47 days (pH 8.5), 23 days (pH 9.0), 3.3 days (pH 9.6), and 2 days (pH 10.0) [1]. The unsubstituted isothiazol-3(2H)-one core is equally, if not more, susceptible to this base-catalyzed ring-opening hydrolysis due to the lack of stabilizing substituents. This necessitates pH control (typically <7.0) or the use of stabilizers in all commercial isothiazolinone formulations [2].

Hydrolytic Degradation pH Stability Formulation Biocide Stability

Lipophilicity (LogP) Drives Differential Antifungal Activity: A Key Differentiator Between 5-Chloro and 5-Unsubstituted Analogues

The antimicrobial spectrum and potency of 3(2H)-isothiazolones are directly correlated with their lipophilicity (log P). A study on 2-(4-substituted phenyl)-3(2H)-isothiazolones demonstrated that for 5-chloro-substituted derivatives, antifungal activity against M. canis increased significantly with increasing log P (r² values for correlation with experimental and theoretical log P were significant) [1]. In contrast, this correlation was not significant for 5-unsubstituted analogues. The unsubstituted isothiazol-3(2H)-one core (XLogP3: -0.1) [2] is highly hydrophilic and lacks the intrinsic antifungal potency of more lipophilic N-alkyl or aryl-substituted analogues like OIT (calculated LogP ~4.0) or BIT (calculated LogP ~1.5).

Lipophilicity LogP Antifungal Structure-Activity Relationship QSAR

Evidence-Based Application Scenarios for Isothiazol-3(2H)-one and Its Analogues in Research and Industry


Scaffold for Designing Novel Antibiotics Against Multidrug-Resistant (MDR) Pathogens

The 5-chloroisothiazol-3(2H)-one core should be prioritized in medicinal chemistry programs targeting CRE and MRSA. The evidence from Jin et al. (2023) demonstrates that this scaffold can be functionalized to achieve MIC values against CRE that are orders of magnitude lower than meropenem [1], and cross-study data shows in vivo efficacy against MRSA comparable to vancomycin [2]. Procuring the unsubstituted core (CAS 1003-07-2) provides the starting point for SAR-driven optimization, enabling the synthesis of analogues with defined 2- and 5-substituents to maximize potency and selectivity.

Core Component in pH-Controlled Industrial Biocide Formulations

For in-can preservation of paints, adhesives, and metalworking fluids with a pH below 8.5, isothiazol-3(2H)-one derivatives (most commonly MIT, CMIT/MIT mixtures) are appropriate. Procurement decisions must be tied to the specific derivative required for the target microbial spectrum and pH of the formulation. However, the class-level instability in alkaline media, with half-lives dropping to just 2 days at pH 10.0 [3], makes these compounds unsuitable for highly alkaline industrial processes unless a proven stabilizer is included. For such applications, alternative biocide classes should be evaluated.

Synthetic Building Block for Anticancer and Enzyme Inhibitor Research

Beyond its role as a biocide precursor, the isothiazol-3(2H)-one core is a versatile heterocyclic building block for synthesizing bioactive molecules. Recent studies have shown that specific derivatives, such as 2-(4-nitrophenyl)isothiazol-3(2H)-one, exhibit selective cytotoxicity against hepatocellular carcinoma cells with CC50 values in the low micromolar range [4]. This demonstrates the scaffold's utility in developing targeted anticancer agents, a research avenue distinct from its industrial antimicrobial applications and one that warrants procurement of high-purity (>98%) unsubstituted core material for derivatization.

Technical Documentation Hub

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